molecular formula C10H16N2 B2609631 3-Methyl-n1-propylbenzene-1,4-diamine CAS No. 1154319-26-2

3-Methyl-n1-propylbenzene-1,4-diamine

Cat. No.: B2609631
CAS No.: 1154319-26-2
M. Wt: 164.252
InChI Key: CJMCVBWOWZEJIB-UHFFFAOYSA-N
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Description

3-Methyl-n1-propylbenzene-1,4-diamine, also known by its IUPAC name 2-methyl-N4-propyl-1,4-benzenediamine, is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methyl group and a propylamine group at the para positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-n1-propylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-n1-propylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-n1-propylbenzene-1,4-diamine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-n1-propylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and interaction with other molecules can be precisely controlled .

Properties

IUPAC Name

2-methyl-4-N-propylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMCVBWOWZEJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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